molecular formula C8H8N2O4 B590250 2-(Carboxymethylamino) Nicotinic Acid CAS No. 1057318-86-1

2-(Carboxymethylamino) Nicotinic Acid

Cat. No. B590250
CAS RN: 1057318-86-1
M. Wt: 196.162
InChI Key: MDSRHBADBKMQPI-UHFFFAOYSA-N
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Description

“2-(Carboxymethylamino) Nicotinic Acid” is a chemical compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 . It is also known as "2-[(Carboxymethyl)amino]-3-pyridinecarboxylic Acid" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a carboxymethylamino group . The structure is formed of two nitrogen-containing rings, pyridine and pyrrolidine, linked by a carbon–carbon bond .

Scientific Research Applications

Ecological Production Methods

One of the focal areas of research related to nicotinic acid, a derivative closely related to 2-(Carboxymethylamino) Nicotinic Acid, involves the development of eco-friendly production methods. These methods are sought to replace traditional ones that produce environmentally harmful by-products like nitrous oxide. The search for green chemistry alternatives includes utilizing raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine, aiming to minimize the environmental impact of industrial production of nicotinic acid. This is critical for ensuring sustainable practices in industries relying on this compound (Lisicki, Nowak, & Orlińska, 2022).

Advanced Materials and Polymorphism

Research also delves into the polymorphic nature of related compounds, such as 2-(p-Tolylamino)nicotinic acid (TNA), which exhibits different structural forms that significantly impact their chemical properties and applications. The study of these polymorphs, including their crystal structures and hydrogen bonding, contributes to a broader understanding of material science and the potential for developing new materials with tailored properties (Nath, Kumar, & Nangia, 2011).

Chemical Synthesis and Extraction Processes

The field also explores innovative synthesis and extraction processes, such as the intensification of nicotinic acid separation using organophosphorus solvating extractants. These methods aim to optimize the recovery and purity of nicotinic acid, enhancing its usability in pharmaceuticals, food, and biochemical industries. Such advancements are crucial for improving the efficiency and sustainability of production processes (Kumar, Wasewar, & Babu, 2008).

Molecular and Biological Studies

Molecular identification and characterization of receptors for nicotinic acid, such as GPR109A, have profound implications for understanding its biological effects, including lipid regulation and anti-inflammatory properties. These studies are instrumental in developing new drugs targeting dyslipidemia and other related conditions, showcasing the potential of nicotinic acid derivatives in therapeutic applications (Wise et al., 2003).

Safety and Hazards

The safety data sheet for “2-(Carboxymethylamino) Nicotinic Acid” indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. In case of contact, it is advised to wash off with soap and plenty of water .

Mechanism of Action

properties

IUPAC Name

2-(carboxymethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-6(12)4-10-7-5(8(13)14)2-1-3-9-7/h1-3H,4H2,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSRHBADBKMQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732454
Record name 2-[(Carboxymethyl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1057318-86-1
Record name 2-[(Carboxymethyl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Carboxymethyl-amino)-nicotinic acid 501 is prepared by reacting commercially available 2-Amino-nicotinic acid 500 with 2-chloroacetic acid in the presence of base (e.g. sodium carbonate) typically at room temperature for 1-4 hours followed by purification and isolation by conventional means (e.g. acid base extraction and recrystallization).
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